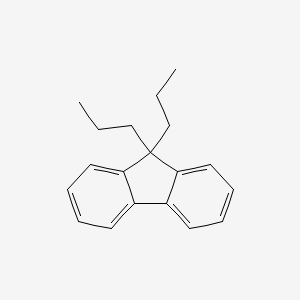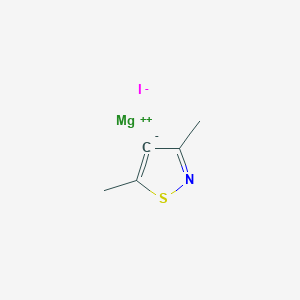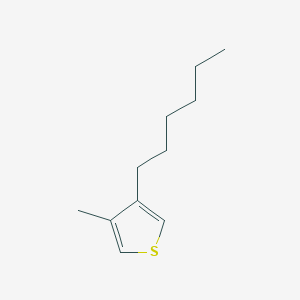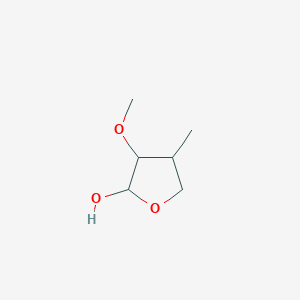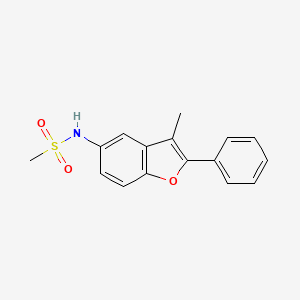![molecular formula C15H24O B14298379 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol CAS No. 112362-24-0](/img/structure/B14298379.png)
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is a complex organic compound with the molecular formula C15H24O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known by other names such as α-Multijugenol and is a derivative of caryophyllene, a natural bicyclic sesquiterpene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of caryophyllene as a starting material, which undergoes a series of chemical reactions including oxidation and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), Alkylating agents (e.g., CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol is similar to other bicyclic compounds such as:
Caryophyllene: A natural bicyclic sesquiterpene with similar structural features.
Isocaryophyllene: Another derivative of caryophyllene with slight structural variations.
β-Caryophyllene: A stereoisomer of caryophyllene with different spatial arrangement of atoms.
These compounds share similar chemical properties and biological activities, but this compound is unique due to its specific structural features and the resulting distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112362-24-0 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4,11,11-trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-8-14(16)11(2)6-7-12-13(9-10)15(12,3)4/h6,12-14,16H,1,5,7-9H2,2-4H3 |
InChI-Schlüssel |
ANTXRXXFZWRJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(C2(C)C)CC(=C)CCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


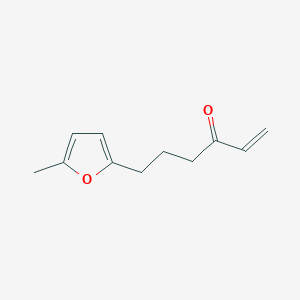

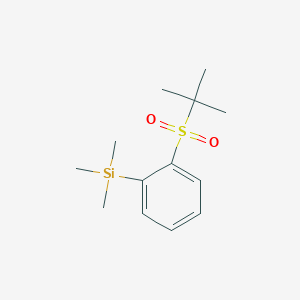

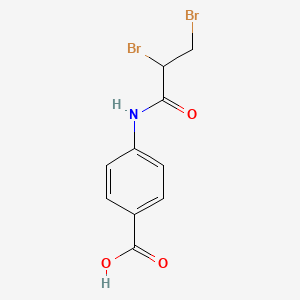
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
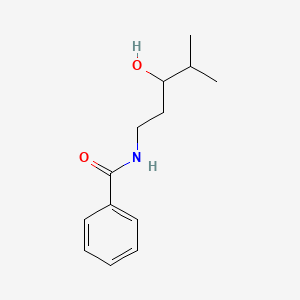
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
